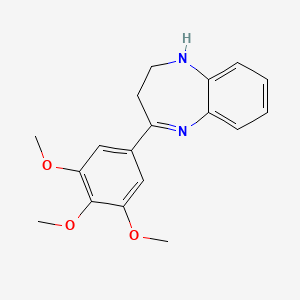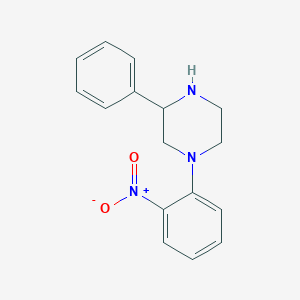
1-(2-硝基苯基)-3-苯基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)-3-phenylpiperazine, also known as 1-NP3P, is an organic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific research fields. This compound has been used in the synthesis of drugs, in the development of new drugs, and in the study of biochemical and physiological effects.
科学研究应用
我进行了搜索,但关于“1-(2-硝基苯基)-3-苯基哌嗪”的具体应用信息有限。然而,根据相关化合物及其用途,我们可以推断出潜在的应用:
光敏保护基
与“1-(2-硝基苯基)-3-苯基哌嗪”类似的化合物已被用作生物化学中光敏保护基,用于暂时保护可以通过光照去除的官能团 .
新型衍生物的合成
相关化合物的衍生物已被合成,用于潜在的药理活性。 这表明“1-(2-硝基苯基)-3-苯基哌嗪”也可以用作合成新化学实体的前体 .
高分子化学
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that nitrophenyl compounds can undergo photolytic cleavage, involving two parallel pathways, resulting in the release of nitrogen . This process could potentially influence its interaction with its targets. More research is required to fully understand the interaction of 1-(2-Nitrophenyl)-3-phenylpiperazine with its targets.
Biochemical Pathways
Nitrophenyl compounds have been associated with photochemical reactions These reactions could potentially affect various biochemical pathways
Pharmacokinetics
Similar nitrophenyl compounds, like nifedipine, are known to be eliminated from the body by hepatic metabolism . More research is needed to understand the ADME properties of 1-(2-Nitrophenyl)-3-phenylpiperazine and their impact on its bioavailability.
Result of Action
Nitrophenyl compounds have been associated with various biological effects, such as inducing apoptosis and inhibiting protein kinase
Action Environment
The action, efficacy, and stability of 1-(2-Nitrophenyl)-3-phenylpiperazine can be influenced by various environmental factors. For instance, nitrophenyl compounds can undergo photolytic reactions, which are influenced by light conditions . Additionally, the pH and temperature of the environment could potentially affect the stability and action of 1-(2-Nitrophenyl)-3-phenylpiperazine. More research is needed to understand how environmental factors influence the action of 1-(2-Nitrophenyl)-3-phenylpiperazine.
生化分析
Biochemical Properties
1-(2-Nitrophenyl)-3-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitrilase enzymes, which are involved in the hydrolysis of nitriles to carboxylic acids and ammonia . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 1-(2-Nitrophenyl)-3-phenylpiperazine can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of 1-(2-Nitrophenyl)-3-phenylpiperazine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the biosynthesis of signal molecules in Pseudomonas aeruginosa, a bacterium known for its role in biofilm formation . By inhibiting key enzymes in the biosynthesis pathway, 1-(2-Nitrophenyl)-3-phenylpiperazine can disrupt cell-to-cell communication and biofilm formation.
Molecular Mechanism
At the molecular level, 1-(2-Nitrophenyl)-3-phenylpiperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, 1-(2-Nitrophenyl)-3-phenylpiperazine can interact with DNA, leading to changes in transcriptional activity and gene expression.
Temporal Effects in Laboratory Settings
The effects of 1-(2-Nitrophenyl)-3-phenylpiperazine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 1-(2-Nitrophenyl)-3-phenylpiperazine has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-(2-Nitrophenyl)-3-phenylpiperazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. High doses of 1-(2-Nitrophenyl)-3-phenylpiperazine can cause adverse effects, including organ damage and changes in behavior.
Metabolic Pathways
1-(2-Nitrophenyl)-3-phenylpiperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of 1-(2-Nitrophenyl)-3-phenylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution within tissues can be influenced by its interactions with binding proteins . The localization and accumulation of 1-(2-Nitrophenyl)-3-phenylpiperazine within cells can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 1-(2-Nitrophenyl)-3-phenylpiperazine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1-(2-Nitrophenyl)-3-phenylpiperazine within the cell can influence its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-(2-nitrophenyl)-3-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-11-10-17-14(12-18)13-6-2-1-3-7-13/h1-9,14,17H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSPEGPKBZXBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587733 |
Source


|
| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904818-42-4 |
Source


|
| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
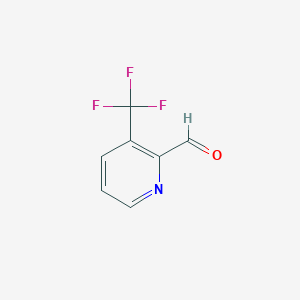

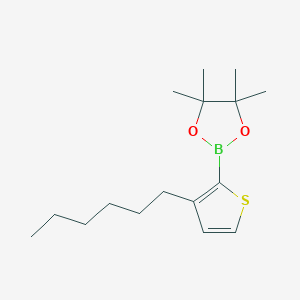
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

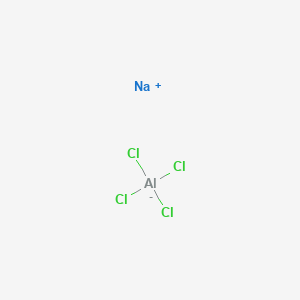
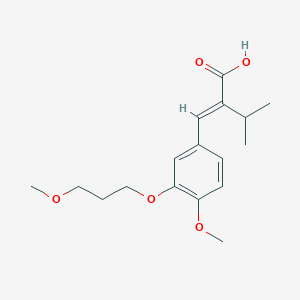
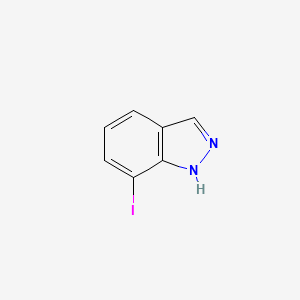
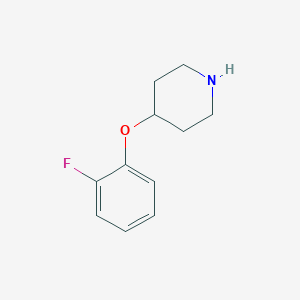
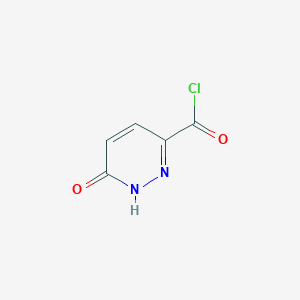

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
